molecular formula C20H16N2O3S B2937103 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684232-00-6

2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No. B2937103
CAS RN: 684232-00-6
M. Wt: 364.42
InChI Key: HDTMWPRMLHOFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group attached to a naphtho[2,1-d]thiazole ring with two methoxy groups at the 2nd and 6th positions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The naphtho[2,1-d]thiazole ring system is a fused ring system that contains both nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the two methoxy groups might increase its solubility in organic solvents .

Scientific Research Applications

Anti-Inflammatory Applications

Compounds similar to 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide have been studied for their anti-inflammatory properties. Derivatives with a methoxy group at the sixth position in the benzothiazole ring have shown high inhibitory values for COX-1 and excellent selectivity indices for COX-2 inhibition . This suggests potential applications in developing new anti-inflammatory drugs that could offer an alternative to existing medications like celecoxib and diclofenac.

Antimicrobial Activity

Thiazole derivatives, which include the core structure of the compound , have been reported to possess broad-spectrum antimicrobial activities. These activities span across various bacterial and fungal strains, indicating the compound’s potential as a lead structure for developing new antimicrobial agents .

Drug Design and Synthesis

The compound’s structure provides a versatile framework for the design and synthesis of various bioactive molecules. Its synthesis involves techniques that allow for functional group tolerance, enabling the creation of a diverse array of derivatives with potential biological applications .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-15-8-5-9-16(25-2)17(15)19(23)22-20-21-14-11-10-12-6-3-4-7-13(12)18(14)26-20/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMWPRMLHOFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.